1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-((2-([2,3’-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is an organic compound that features a bithiophene moiety, which is a structure composed of two thiophene rings Thiophene rings are sulfur-containing heterocycles that are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-([2,3’-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps One common approach is to start with the preparation of the bithiophene moiety, which can be synthesized through the coupling of two thiophene units
Coupling of Thiophene Units: The bithiophene moiety can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where thiophene derivatives are reacted with appropriate coupling partners under specific conditions.
Introduction of Ethylamino Group: The bithiophene intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Acetylation: Finally, the acetylation of the amino group is carried out using acetic anhydride or acetyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-((2-([2,3’-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-([2,3’-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-((2-([2,3’-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The bithiophene moiety can also play a role in its electronic properties, making it suitable for applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative without additional functional groups.
3,3’-Bithiophene: Another bithiophene isomer with different substitution patterns.
Thiophene-based Amino Acids: Compounds that incorporate thiophene rings into amino acid structures.
Uniqueness
1-((2-([2,3’-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to the combination of the bithiophene moiety with an ethylamino group and an acetylated amino group. This unique structure imparts specific electronic and chemical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[2-(5-thiophen-3-ylthiophen-2-yl)ethylamino]propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-11(18)20-16(2,3)15(19)17-8-6-13-4-5-14(22-13)12-7-9-21-10-12/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOVMKQDVYMAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCC1=CC=C(S1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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